Home > Products > Screening Compounds P80514 > 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline
4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline - 183321-84-8

4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline

Catalog Number: EVT-354177
CAS Number: 183321-84-8
Molecular Formula: C20H19N3O4
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol is a synthetic organic compound belonging to the class of quinazolinones. Quinazolinones are a significant class of nitrogen-containing heterocyclic compounds known for their diverse range of biological activities, which makes them valuable pharmacophores in drug discovery. This particular derivative is notable for its potential as an epidermal growth factor receptor (EGFR) inhibitor, making it a subject of interest in cancer research. []

4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865)

  • Compound Description: CB-30865 is a potent cytotoxic agent that targets Nicotinamide phosphoribosyltransferase (Nampt). []
  • Relevance: This compound shares the core quinazolin-4(3H)-one structure with the target compound, 2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol. Modifications in CB-30865 highlight the importance of various substituents on the quinazoline ring for Nampt inhibitory activity and cytotoxicity. []

(E)-N'-(3-Allyl-2-hydroxy)benzylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides

  • Compound Description: These compounds are a series of acetohydrazides containing a quinazolin-4(3H)-one moiety. They exhibit significant cytotoxicity against several human cancer cell lines. []
  • Relevance: The (E)-N'-(3-Allyl-2-hydroxy)benzylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides and 2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol belong to the same structural class of quinazolin-4(3H)-one derivatives, making them structurally related. Studying the structure-activity relationship of these compounds, particularly the impact of substitutions on the quinazoline ring, provides valuable information for designing new anticancer agents. []

2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate

  • Compound Description: This compound is a potent and selective inhibitor of Receptor Interacting Protein 2 (RIP2) kinase, currently under phase 1 clinical trials for inflammatory diseases. []
  • Relevance: This compound shares a core quinazoline scaffold with 2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol. This highlights the versatility of the quinazoline structure as a starting point for developing inhibitors targeting diverse therapeutic areas like inflammation. []

N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazolin-6-yl)acrylamide

  • Compound Description: This quinazoline derivative exhibits polymorphism, with three distinct polymorphs (I, II, and III) identified and characterized by their X-ray powder diffraction patterns. []
  • Relevance: Both this compound and 2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol belong to the quinazoline derivative family, sharing a core quinazoline structure. The existence of polymorphs for this compound highlights the importance of solid-state characterization in drug development, as different polymorphs can exhibit different physicochemical properties, impacting drug performance. []

3-(5-Amino-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

  • Compound Description: This compound exists in various solid forms, including amorphous, crystalline, and hydrochloride salt. Its stability and hygroscopicity vary depending on the specific solid form. []
  • Relevance: Both this compound and 2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol share the quinazolin-4(3H)-one scaffold. This compound's diverse solid forms underscore the importance of solid-state characterization for quinazoline derivatives, as these forms can significantly impact pharmaceutical properties like solubility, bioavailability, and stability. []
Overview

4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline is a synthetic organic compound with potential applications in medicinal chemistry. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The specific structure of this compound incorporates an ethynylphenyl group and two hydroxyethoxy substituents, which may influence its pharmacological profile.

Source and Classification

This compound can be classified under several categories based on its structure and functional groups:

  • Chemical Classification: Quinazoline derivative
  • Biological Classification: Potential pharmaceutical agent
  • Chemical Entities of Biological Interest (ChEBI): The compound is cataloged in databases such as ChEBI, indicating its relevance in biological contexts .
Synthesis Analysis

Methods

The synthesis of 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline typically involves multi-step reactions, starting from readily available quinazoline precursors.

  1. Starting Materials: The synthesis may begin with 6,7-dihydroxyquinazoline as a core structure.
  2. Functionalization:
    • The introduction of the ethynylphenyl group can be achieved through a Sonogashira coupling reaction, which involves the coupling of an alkynyl halide with an aryl halide in the presence of a palladium catalyst.
    • Hydroxyethoxy groups can be introduced via nucleophilic substitution reactions, where appropriate leaving groups on the quinazoline scaffold are replaced by hydroxyethoxy moieties.

Technical Details

  • Reagents: Common reagents include palladium catalysts, copper(I) iodide for coupling reactions, and various alkylating agents for introducing hydroxyethoxy groups.
  • Conditions: Reactions are typically conducted under inert atmospheres (nitrogen or argon) to prevent oxidation and may require specific temperatures and reaction times to optimize yields.
Molecular Structure Analysis

Structure

The molecular structure of 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline can be represented as follows:

  • Chemical Formula: C_{19}H_{20}N_{2}O_{4}
  • Molecular Weight: Approximately 336.37 g/mol.

Data

The compound features:

  • A quinazoline core with two hydroxyethoxy substituents at positions 6 and 7.
  • An ethynyl group attached to a phenyl ring at position 4.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The hydroxyethoxy groups can undergo further substitution reactions under basic conditions.
  2. Electrophilic Aromatic Substitution: The phenyl ring can react with electrophiles due to its electron-rich nature.

Technical Details

  • The stability of the compound under different pH conditions and temperatures should be assessed to understand its reactivity.
  • Kinetic studies may provide insights into the rates of these reactions.
Mechanism of Action

Process

The mechanism of action for 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline is likely related to its interaction with specific biological targets:

  1. Enzyme Inhibition: It may inhibit particular kinases or other enzymes involved in cell signaling pathways.
  2. Receptor Modulation: The compound could act as a modulator of receptors involved in cancer progression or inflammation.

Data

Experimental studies would be necessary to elucidate the precise molecular targets and pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely a solid at room temperature.
  • Solubility: Solubility in organic solvents such as dimethyl sulfoxide and ethanol is expected due to the presence of hydroxy groups.

Chemical Properties

  • Stability: Stability under various conditions (light, heat, moisture) should be evaluated.
  • Reactivity: Reactivity towards oxidizing agents or bases may provide insights into potential degradation pathways.
Applications

Scientific Uses

4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting cancer or inflammatory diseases.
  • Biochemical Research: As a tool for studying enzyme inhibition or receptor interactions in cellular models.

Further research is warranted to explore its full potential in these areas.

Introduction to Quinazoline-Based Therapeutics

Role of Quinazoline Derivatives in Targeted Cancer Therapy

Quinazoline derivatives demonstrate remarkable versatility as molecularly targeted agents, interfering with critical signaling pathways that drive oncogenesis through multiple distinct mechanisms:

  • Kinase Inhibition: Quinazoline-based compounds primarily function as ATP-competitive inhibitors of tyrosine kinases, particularly epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These receptors frequently exhibit aberrant activation in various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and colorectal carcinomas [2] [6]. The structural analogy between the quinazoline core and purine nucleotides facilitates effective competition with ATP at the kinase active site, thereby blocking phosphorylation-dependent signaling cascades that promote uncontrolled cell proliferation and survival [6].

  • Multi-Target Inhibition: Sophisticated molecular design has yielded quinazoline derivatives capable of simultaneous inhibition of multiple kinase targets. For example, several clinical-stage compounds exhibit dual EGFR/VEGFR-2 inhibitory activity, addressing both tumor cell proliferation and angiogenesis within a single molecular entity [4]. This polypharmacological approach represents a strategic advancement to overcome compensatory pathway activation and acquired resistance mechanisms that often limit single-target agents.

  • Efflux Transporter Modulation: Certain quinazoline derivatives effectively inhibit breast cancer resistance protein (BCRP/ABCG2), a critical efflux transporter implicated in multidrug resistance (MDR). By blocking this efflux pump, these compounds enhance intracellular accumulation and efficacy of co-administered chemotherapeutic agents [2]. Structural features such as meta-nitroanilino substituents significantly enhance BCRP inhibitory potency, with reported IC₅₀ values reaching nanomolar ranges (e.g., 0.13 μM for optimized derivatives) [2].

Table 1: Clinically Relevant Quinazoline-Based Anticancer Agents

Compound NamePrimary TargetsKey Structural FeaturesTherapeutic Indications
GefitinibEGFR3-Chloro-4-fluoroanilino, morpholinoethoxyNSCLC with EGFR mutations
ErlotinibEGFR3-Ethynylanilino, bis(2-methoxyethoxy)NSCLC, pancreatic cancer
VandetanibEGFR, VEGFR-24-Bromo-2-fluoroanilino, piperidinylethoxyMedullary thyroid cancer
AfatinibEGFR, HER2Dimethylaminocrotonamide warheadNSCLC with EGFR mutations
4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazolineEGFR (Metabolite)3-Ethynylanilino, bis(2-hydroxyethoxy)Research compound, Erlotinib metabolite

Structural Evolution of EGFR Tyrosine Kinase Inhibitors

The structural optimization of EGFR tyrosine kinase inhibitors (TKIs) demonstrates a systematic medicinal chemistry approach to overcome successive therapeutic challenges:

  • First-Generation Optimizations: Initial quinazoline-based EGFR inhibitors (gefitinib, erlotinib) featured essential 4-anilino substitutions with halogenated phenyl rings (e.g., 3-chloro-4-fluoroanilino) and solubilizing side chains at the 6,7-positions [4] [9]. These reversible inhibitors effectively targeted activating EGFR mutations (exon 19 deletions, L858R) but demonstrated limited efficacy against wild-type EGFR and acquired resistance mutations, particularly T790M [3]. The prototypical compound erlotinib (6,7-bis(2-methoxyethoxy)-4-[(3-ethynylphenyl)amino]quinazoline) incorporates an ethynyl linkage that enhances hydrophobic interactions within the ATP-binding cleft while maintaining favorable drug-like properties [7] [8].

  • Metabolite-Based Design: Investigation of active metabolites inspired subsequent structural refinements. The hydrolysis of erlotinib's methyl ether groups produces the pharmacologically active metabolite 4-[(3-ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline (CAS: 183321-84-8), which retains significant EGFR inhibitory activity while offering enhanced hydrophilicity [1]. This metabolite exemplifies the strategic transition from lipophilic methoxy groups (logP ~3.5) to more polar hydroxyethoxy substituents (logP ~2.1), improving aqueous solubility and potentially altering tissue distribution profiles without compromising target engagement [1].

  • Allosteric and Fourth-Generation Innovations: Recent structural evolution addresses the recalcitrant C797S mutation through allosteric inhibition strategies and covalent binding motifs. Fourth-generation inhibitors incorporate strategically positioned electrophilic groups (e.g., acrylamides) capable of forming covalent bonds with cysteine residues proximal to the ATP-binding site, effectively inhibiting resistance-conferring mutants [3]. Additionally, molecular modeling using deep generative models and reinforcement learning has accelerated the identification of novel chemotypes capable of circumventing resistance mutations while maintaining selectivity profiles [3].

Table 2: Generational Evolution of EGFR TKIs Based on Quinazoline Scaffold

GenerationTarget MutationsRepresentative CompoundKey Structural InnovationsLimitations
FirstActivating mutations (Del19, L858R)Erlotinib6,7-Alkoxy substitutions, 4-(3-ethynylanilino)T790M resistance
SecondT790MAfatinibMichael acceptor warheadsDose-limiting toxicity
ThirdT790M/C797SOsimertinibPyrimidine core, aniline-pharmacophoreAcquired C797S resistance
FourthC797S triple mutantsEAI045 (allosteric)Macrocyclic constraints, non-ATP competitivePreclinical stage
MetaboliteActivating mutations4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazolineHydroxyethoxy solubilizing groupsReduced membrane permeability

Significance of 4-Anilinoquinazoline Scaffold in Drug Design

The 4-anilinoquinazoline scaffold constitutes a remarkably versatile molecular framework for kinase inhibitor development, offering multiple vectors for structural optimization to enhance potency, selectivity, and pharmacokinetic properties:

  • Binding Interactions: The planar quinazoline nucleus inserts deep within the adenine-binding pocket of kinase domains, forming critical hydrogen bonds with hinge region residues. Specifically, N1 of the quinazoline core accepts a hydrogen bond from the backbone NH of Met793 (EGFR numbering), while the adjacent amine (C4-NH) donates a hydrogen bond to the backbone carbonyl of the same residue [4] [9]. The 4-anilino group extends toward hydrophobic regions II and III of the ATP-binding cleft, where strategic substituents (e.g., 3-ethynyl, 4-halogens) form complementary van der Waals interactions with non-polar residues [4]. The terminal ethynyl group in compounds like erlotinib and its metabolite creates additional hydrophobic contacts with Leu788, Val790, and Thr854, contributing to enhanced binding affinity [4] [9].

  • Position-Specific Modifications: Systematic exploration of substituent effects has revealed distinct structure-activity relationship (SAR) profiles:

  • C6/C7 Positions: Solubilizing chains (e.g., 2-hydroxyethoxy, 2-methoxyethoxy, morpholinoethoxy) significantly influence physicochemical properties and pharmacokinetic behavior without compromising EGFR affinity. Hydroxyethoxy groups enhance aqueous solubility and may reduce hepatic metabolism compared to methoxy counterparts [1] [6].
  • C5 Position: Electron-withdrawing groups (fluoro, chloro) or small heterocycles improve cellular potency and influence selectivity profiles toward specific EGFR mutants [6].
  • Anilino Ring Substituents: Meta-position electron-deficient groups (ethynyl, cyano, nitro) enhance potency against resistant EGFR variants, while ortho-substituents strategically modulate selectivity toward specific ErbB family members [4] [9].

  • Kinome-Wide Applications: Beyond EGFR, the 4-anilinoquinazoline scaffold serves as a versatile template for inhibiting diverse kinases through strategic modifications:

  • VEGFR-2 inhibitors incorporate benzamide linkers and hydrogen-bond accepting groups to interact with DFG-out conformations [4].
  • Dual EGFR/HER2 inhibitors (e.g., lapatinib) feature extended 3'-furyl substituents and fluorobenzyloxy side chains that enable simultaneous interaction with both kinase domains [9].
  • BCRP inhibitors utilize 2-phenylquinazoline architectures with meta-nitroanilino groups that optimize transporter inhibition (IC₅₀ = 0.076 μM for advanced derivatives) [2].

Table 3: Structure-Activity Relationship of 4-Anilinoquinazoline Modifications

PositionOptimal SubstituentsBiochemical EffectsRepresentative Examples
4-Anilino3-Ethynyl, 3-chloro, 4-bromoEnhanced hydrophobic interactions, improved mutant EGFR inhibitionErlotinib, Vandetanib
6/7-Alkoxy2-Hydroxyethoxy, 2-methoxyethoxy, morpholinylethoxyModulated solubility, metabolic stability4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline
5Fluoro, chloro, small heterocyclesImproved cellular penetration, altered selectivity profilesClinical-stage compounds (e.g., AST-1306)
2Phenyl, pyridylIncreased BCRP inhibitory activityCompound I (IC₅₀ = 0.13 μM) [2]

The metabolite 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline exemplifies rational scaffold optimization, where hydrolytic conversion of erlotinib's methoxy groups to hydroxyethoxy moieties enhances hydrophilicity while maintaining the essential 4-(3-ethynylanilino) pharmacophore [1]. This metabolite preserves significant EGFR binding affinity through retention of critical hinge region hydrogen bonds and hydrophobic contacts despite increased polarity, demonstrating the scaffold's tolerance for polarity-enhancing modifications that address pharmacokinetic limitations without compromising target engagement [1] [6].

Properties

CAS Number

183321-84-8

Product Name

4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C20H19N3O4/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23)

InChI Key

YWSAEKIQJPQSDJ-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.